![molecular formula C16H29NO5 B075739 n-Dodecanoylaspartic acid CAS No. 1116-13-8](/img/structure/B75739.png)
n-Dodecanoylaspartic acid
Overview
Description
Synthesis Analysis
The synthesis of molecules similar to n-Dodecanoylaspartic acid often involves complex organic reactions that aim to attach long-chain hydrophobic groups to polar head groups. For example, the synthesis of N-dodecylaniline, a process involving the alkylation of aniline with 1-bromo-dodecane, presents a method that could be analogous to synthesizing this compound by attaching a dodecanoyl group to aspartic acid under specific conditions (Han Ji-long, 2009).
Molecular Structure Analysis
The molecular structure of this compound, with its long hydrophobic tail and a polar aspartic acid head, suggests amphiphilic properties. This duality in hydrophilic and hydrophobic character is crucial for interactions in biological and synthetic systems. While specific structural analyses of this compound are not available, studies on similar compounds highlight the importance of such structural features in determining solubility, phase behavior, and reactivity.
Chemical Reactions and Properties
Chemical reactions involving this compound would likely reflect its amphiphilic nature. The reactivity of the carboxylic acid group in aspartic acid could be utilized in esterification, amidation, and other coupling reactions. For instance, the synthesis of complex N-glycosylated compounds or polyamide precursors from related dodecanoic acids underlines the versatility and reactivity of these long-chain carboxylic acids (Markus Petermichl et al., 2016).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility in various solvents, and phase behavior, would be significantly influenced by its amphiphilic structure. Similar compounds exhibit diverse physical behaviors, ranging from solid to liquid crystalline phases, depending on the length of the hydrophobic tail and the nature of the polar head group. Research on hydrophobic calcium carbonate particles induced by dodecanoic acid suggests that the incorporation of long-chain acids can alter material properties, such as hydrophobicity and particle morphology (Chengyun Wang et al., 2010).
Mechanism of Action
Target of Action
It’s known that many similar compounds target nucleic acids and their phase transitions . These targets play a crucial role in various biological processes, including transcription and translation .
Biochemical Pathways
It’s known that similar compounds can affect a wide range of physiological functions through the arachidonic acid pathway . The downstream effects of these pathways can have significant impacts on cellular functions and overall organism health.
Pharmacokinetics
It’s known that the pharmacokinetics of nanoparticles, which could potentially include n-dodecanoylaspartic acid, are generally determined by the backbone chemistry . These properties can significantly impact the bioavailability of the compound.
Result of Action
It’s known that similar compounds can have a wide range of effects, including inhibiting transcription and translation in vitro, as well as their ability to compact nucleic acids and form clusters with bacterial nucleic acids in bacterial cells .
Action Environment
It’s known that the environment can significantly impact the effectiveness of similar compounds . For example, creating a local acidic environment in an alkaline medium can lead to excellent hydrogen evolution reaction performance .
properties
IUPAC Name |
(2S)-2-(dodecanoylamino)butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO5/c1-2-3-4-5-6-7-8-9-10-11-14(18)17-13(16(21)22)12-15(19)20/h13H,2-12H2,1H3,(H,17,18)(H,19,20)(H,21,22)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRXMSMANOGRCM-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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